molecular formula C13H20NO6- B14785974 4-(tert-Butyl) 7-ethyl-6-oxo-1,4-oxazepane-4,7-dicarboxylate

4-(tert-Butyl) 7-ethyl-6-oxo-1,4-oxazepane-4,7-dicarboxylate

Katalognummer: B14785974
Molekulargewicht: 286.30 g/mol
InChI-Schlüssel: QEXFWMCVBWPCDL-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(tert-Butyl) 7-ethyl-6-oxo-1,4-oxazepane-4,7-dicarboxylate is a chemical compound with the molecular formula C13H21NO6.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butyl) 7-ethyl-6-oxo-1,4-oxazepane-4,7-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and scalability while minimizing waste and energy consumption .

Analyse Chemischer Reaktionen

Types of Reactions

4-(tert-Butyl) 7-ethyl-6-oxo-1,4-oxazepane-4,7-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

4-(tert-Butyl) 7-ethyl-6-oxo-1,4-oxazepane-4,7-dicarboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-(tert-Butyl) 7-ethyl-6-oxo-1,4-oxazepane-4,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Its tert-butyl and ethyl substituents, along with the oxo group, contribute to its unique properties and versatility in various fields .

Eigenschaften

Molekularformel

C13H20NO6-

Molekulargewicht

286.30 g/mol

IUPAC-Name

7-ethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxo-1,4-oxazepane-7-carboxylate

InChI

InChI=1S/C13H21NO6/c1-5-13(10(16)17)9(15)8-14(6-7-19-13)11(18)20-12(2,3)4/h5-8H2,1-4H3,(H,16,17)/p-1

InChI-Schlüssel

QEXFWMCVBWPCDL-UHFFFAOYSA-M

Kanonische SMILES

CCC1(C(=O)CN(CCO1)C(=O)OC(C)(C)C)C(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.